4-Iodophenyl isothiocyanate

Descripción general

Descripción

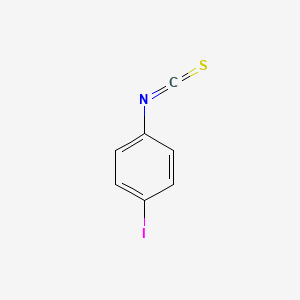

4-Iodophenyl isothiocyanate is an organic compound with the molecular formula C7H4INS. It is a derivative of phenyl isothiocyanate, where an iodine atom is substituted at the para position of the phenyl ring. This compound is known for its significant applications in organic synthesis and medicinal chemistry due to its unique reactivity and biological properties .

Mecanismo De Acción

- 4-IPITC primarily targets cellular proteins involved in antioxidant defense. It activates multiple antioxidant proteins, including NQO1, glutathione-S-transferase (GST), epoxide hydrolase, ferritin, glutamate cysteine ligase (GCL), glutathione peroxidase, glutathione reductase, heme oxygenase, thioredoxin, thioredoxin reductase, and UDP-glucuronosyl transferase .

Target of Action

Result of Action

Análisis Bioquímico

Biochemical Properties

4-Iodophenyl isothiocyanate plays a significant role in biochemical reactions, particularly in the context of neuroprotection. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to reduce cell death in primary cortical neurons exposed to oxidative stress and other insults . The compound exhibits neurotrophic properties, promoting neurite outgrowth in vitro . Additionally, this compound interacts with reactive oxygen species, mitigating their harmful effects on cells .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to reduce cell death in primary cortical neurons and promote neurite outgrowth . The compound also delays the onset of experimental autoimmune encephalomyelitis in animal models, indicating its potential to modulate immune responses . Furthermore, this compound affects dopamine metabolism and tyrosine hydroxylase activity in Parkinson’s disease models .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to reactive oxygen species, reducing oxidative stress in neurons . The compound also modulates gene expression by influencing transcription factors involved in neuroprotection and inflammation . Additionally, this compound inhibits enzymes involved in neurodegenerative processes, thereby protecting neurons from damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has been shown to be stable under various conditions, maintaining its neuroprotective properties over extended periods . Long-term studies have demonstrated that this compound continues to reduce cell death and promote neurite outgrowth in vitro

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In experimental autoimmune encephalomyelitis models, the compound significantly delayed disease onset and reduced disease severity at doses of 10, 20, and 40 mg/kg . In Parkinson’s disease models, a dose of 5 mg/kg was effective in reducing neurotoxicity

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound influences the metabolism of dopamine and other neurotransmitters in the brain . It also affects the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments are influenced by its interactions with these transporters

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular cellular compartments through targeting signals and post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanisms of action and potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Iodophenyl isothiocyanate can be synthesized through various methods. One common approach involves the reaction of 4-iodoaniline with thiophosgene. The reaction typically proceeds under mild conditions, with the amine group of 4-iodoaniline reacting with thiophosgene to form the isothiocyanate group .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of safer and more efficient reagents. For example, the reaction of 4-iodoaniline with carbon disulfide and a desulfurating agent like T3P (propane phosphonic acid anhydride) can yield the desired isothiocyanate in good yields .

Análisis De Reacciones Químicas

Types of Reactions: 4-Iodophenyl isothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group reacts with nucleophiles to form thiourea derivatives.

Addition Reactions: The compound can undergo addition reactions with amines to form thiourea derivatives.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

Reaction Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products:

Aplicaciones Científicas De Investigación

Neuroprotective Properties

Mechanism of Action:

4-IPITC has shown significant neuroprotective effects in various models of neurodegeneration. It operates by reducing oxidative stress and inflammation, which are critical factors in neurodegenerative diseases. The compound enhances the survival of neurons under stress conditions such as glutamate exposure and oxidative stress .

Case Studies:

- In Vitro Studies: In experiments involving primary cortical neurons, 4-IPITC reduced cell death induced by oxidative stress and other neurotoxic agents. It demonstrated neurotrophic properties, promoting neurite outgrowth .

- In Vivo Models: In an experimental autoimmune encephalomyelitis (EAE) model, treatment with 4-IPITC delayed disease onset and reduced severity scores in dark agouti rats . Additionally, in a Parkinson's disease model using MPTP, 4-IPITC administration resulted in improved behavioral outcomes and reduced dopaminergic neuron loss .

Anticancer Applications

Antitumor Activity:

4-IPITC has been explored for its potential as an anticancer agent. Isothiocyanates are known to induce apoptosis in cancer cells and modulate various signaling pathways involved in tumor growth.

Research Findings:

- Combination Therapy: Studies indicate that combining 4-IPITC with traditional chemotherapeutic agents can enhance the effectiveness of cancer treatments. This synergy may improve the efficacy of drugs targeting DNA in cancer cells .

- Specific Cancer Types: Research has shown that 4-IPITC exhibits cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (NSCLC) cells, by reversing drug resistance mechanisms .

Antimicrobial Activity

Broad-Spectrum Efficacy:

4-IPITC demonstrates antimicrobial properties against a range of pathogens, including antibiotic-resistant strains. This is particularly relevant given the increasing prevalence of multidrug-resistant bacteria.

Findings:

- Bacterial Inhibition: Studies have reported that isothiocyanates exhibit inhibitory effects against food spoilage bacteria and clinical strains such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii .

- Mechanism: The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Summary Table of Applications

Comparación Con Compuestos Similares

Phenyl isothiocyanate: Similar to 4-iodophenyl isothiocyanate but lacks the iodine substitution.

4-Bromophenyl isothiocyanate: Another halogen-substituted phenyl isothiocyanate, where bromine is substituted at the para position.

Uniqueness: this compound is unique due to the presence of the iodine atom, which can influence its reactivity and biological properties. The iodine atom can enhance the compound’s electrophilicity and potentially its biological activity .

Actividad Biológica

4-Iodophenyl isothiocyanate (4-IPITC) is a synthetic isothiocyanate that has garnered attention for its potential neuroprotective and anticancer properties. This compound, derived from cruciferous vegetables, has been studied for its ability to modulate various biological pathways, particularly those involved in neurodegeneration and cancer. This article compiles findings from diverse research studies to provide a comprehensive overview of the biological activity of 4-IPITC.

Neuroprotective Properties

Mechanisms of Action

4-IPITC exhibits significant neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease (PD). The mechanisms underlying these effects include:

- Reduction of Oxidative Stress : 4-IPITC has been shown to mitigate oxidative stress in neuronal cells, which is crucial in preventing neuronal death associated with PD and other neurodegenerative disorders .

- Anti-inflammatory Effects : The compound modulates inflammatory pathways by inhibiting the activation of microglia, which are implicated in neuroinflammation and neuronal damage. This action may involve the suppression of pro-inflammatory cytokines such as IL-1β and TNF-α .

- Neurotrophic Effects : In vitro studies have demonstrated that 4-IPITC promotes neurite outgrowth, indicating its potential as a neurotrophic factor that supports neuronal health and regeneration .

Research Findings

A study conducted by Wellejus et al. (2011) provided compelling evidence of the neuroprotective capabilities of 4-IPITC. The researchers utilized various in vitro models, including primary cortical neurons exposed to excitotoxic agents and oxidative stress. Results indicated that:

- Cell Viability : 4-IPITC significantly reduced cell death across multiple models of neuronal insult.

- In Vivo Efficacy : In animal models, such as the experimental autoimmune encephalomyelitis (EAE) model, treatment with 4-IPITC delayed the onset of symptoms and decreased cumulative disease scores .

Anticancer Activity

Mechanisms of Action

The anticancer properties of 4-IPITC are attributed to several mechanisms:

- Induction of Apoptosis : 4-IPITC has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Regulation : It influences cell cycle progression by modulating key regulatory proteins involved in cell proliferation .

- Inhibition of Tumor Growth : Studies indicate that 4-IPITC can inhibit tumor growth in various cancer models, including non-small cell lung cancer (NSCLC) cells, by targeting specific cellular pathways .

Case Studies and Experimental Evidence

| Study | Model | Findings |

|---|---|---|

| Wellejus et al. (2011) | In vitro neuronal models | Reduced cell death; promoted neurite outgrowth; neuroprotective effects confirmed in vivo. |

| Research on NSCLC | A549 and A549CisR cells | Significant reduction in cisplatin resistance; modulation of ALDH3A1 expression observed. |

| Neuroinflammation Study | MPTP-induced PD model | Delayed onset of symptoms; decreased inflammatory markers; potential for therapeutic application in PD. |

Propiedades

IUPAC Name |

1-iodo-4-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INS/c8-6-1-3-7(4-2-6)9-5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLGBRZZFRSXHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=S)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174601 | |

| Record name | 4-Iodophenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2059-76-9 | |

| Record name | 4-Iodophenylisothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002059769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2059-76-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129262 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Iodophenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-IODOPHENYL ISOTHIOCYANATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-IODOPHENYLISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDF6UL9NHM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The study mentions 4-IPITC shows neuroprotective effects in various models. What is currently known about HOW it protects neurons, and what are the key unanswered questions?

A1: While the study demonstrates 4-IPITC's ability to reduce neuronal cell death caused by various insults like glutamate toxicity, oxygen-glucose deprivation, and oxidative stress [], the exact mechanism of action remains unclear.

- Known effects: The research observed that 4-IPITC significantly delayed the onset and severity of experimental autoimmune encephalomyelitis (EAE) in rats [], suggesting potential anti-inflammatory or immunomodulatory effects. Additionally, the compound showed some preliminary promise in a Parkinson's disease model using MPTP, although the study acknowledges limitations in sample size [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.